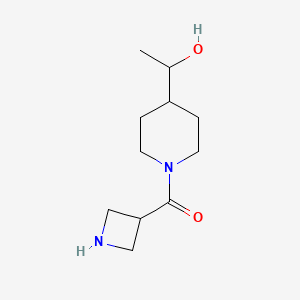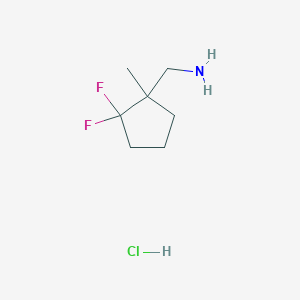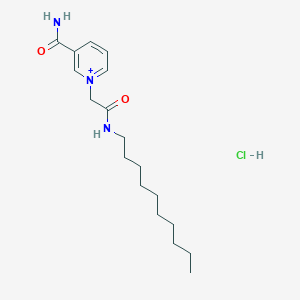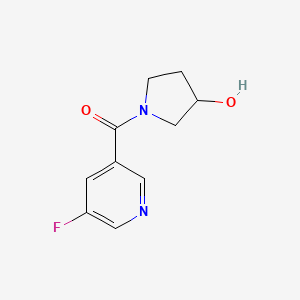
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
Descripción general
Descripción
5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as 5-FPHM, is a synthetic organic compound that has seen increasing use in scientific research. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is a particularly attractive compound for research due to its properties as a versatile reagent. 5-FPHM has been used in a variety of scientific applications, including as a catalyst and as a building block for complex molecules.
Aplicaciones Científicas De Investigación
Fluorinated Compound Synthesis and Reactivity
Research has indicated that fluorinated compounds, similar in structure to "(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone," play a significant role in the development of reagents for selective fluorination processes. For instance, the study by Zupan, Iskra, and Stavber (1995) on the chemistry of organo halogenic molecules highlights the role of reagent structure on transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents, indicating the potential for creating diverse fluorinated molecules for further applications in medicinal chemistry and material science Zupan, Iskra, & Stavber, 1995.
Antibacterial Activity
The antibacterial properties of pyridonecarboxylic acids, which are structurally related to the compound , were explored by Egawa et al. (1984). This study synthesized and evaluated a series of compounds for their in vitro and in vivo antibacterial activities, highlighting the potential use of these compounds in developing new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.
Boric Acid Ester Intermediates in Organic Synthesis
The synthesis and crystal structure analysis of boric acid ester intermediates, incorporating elements of the compound of interest, have been studied by Huang et al. (2021). These compounds are valuable intermediates in organic synthesis, providing insights into the design and synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021.
Fluorinated Fluorophores Synthesis
The study on the synthesis of fluorinated benzophenones and related compounds by Woydziak, Fu, and Peterson (2012) demonstrates the enhancement of photostability and spectroscopic properties through fluorination. This research could be directly applicable to the development of advanced imaging agents and fluorescent markers in biological research Woydziak, Fu, & Peterson, 2012.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels are crucial for the transmission of pain signals in the nervous system .
Mode of Action
While the exact mode of action for (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is not specified in the search results, compounds with similar structures have been found to act as blockers for the Nav1.7 and Nav1.8 channels . By blocking these channels, these compounds can inhibit the transmission of pain signals .
Biochemical Pathways
The blocking of nav17 and Nav18 channels can affect the transmission of pain signals, which is a critical aspect of the nociceptive pathway .
Pharmacokinetics
Similar compounds have been designed to have good drug-like properties and safety, with a focus on oral activity and improved selectivity .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The design of similar compounds has focused on maintaining potency at nav17, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .
Propiedades
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYMJUONYRYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
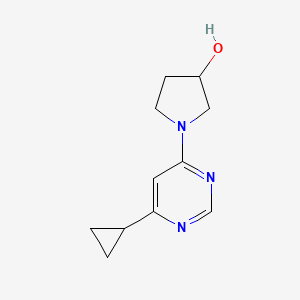
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

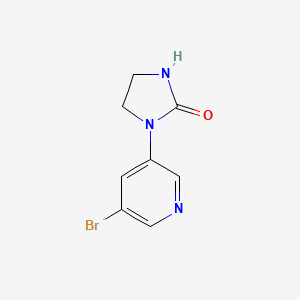
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
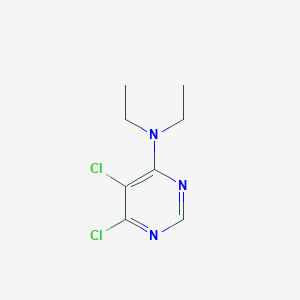
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
